what is tert-Butyl N-(6-hydroxyhexyl)carbamate
what is tert-Butyl N-(6-hydroxyhexyl)carbamate
An In-depth Technical Guide to tert-Butyl N-(6-hydroxyhexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(6-hydroxyhexyl)carbamate, also frequently referred to as 6-(Boc-amino)-1-hexanol, is a bifunctional organic compound widely utilized in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a hydroxyl group and a carbamate-protected amine, making it a valuable building block and linker molecule. The tert-butoxycarbonyl (Boc) protecting group provides a stable, temporary shield for the amine functionality, which can be selectively removed under acidic conditions. This allows for sequential chemical modifications at either the hydroxyl or the amine terminus, a critical feature for the synthesis of complex molecules.
Its primary application lies in its role as a C6 alkyl spacer or linker, enabling the connection of two different molecular moieties.[1] This property is particularly crucial in the development of targeted therapeutics, where precise spacing between a targeting ligand and an active payload is often required. The compound serves as a key intermediate in the synthesis of various molecules, including fluorescent probes for Heat Shock Protein 90 (Hsp90) and potent inhibitors of deoxyhypusine synthase.[1]
Chemical and Physical Properties
The fundamental properties of tert-Butyl N-(6-hydroxyhexyl)carbamate are summarized below.
| Property | Value | Reference |
| CAS Number | 75937-12-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₃NO₃ | [3][4] |
| Molecular Weight | 217.31 g/mol | [3][4][5] |
| Appearance | Light Yellow Oil or Off-white to Pale Solid | [1][2][6] |
| Melting Point | 36-37 °C | [2] |
| Boiling Point | 333.8 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in dichloromethane and ethyl acetate. | [6] |
| IUPAC Name | tert-butyl N-(6-hydroxyhexyl)carbamate | [3][4] |
Synthesis and Experimental Protocols
The most common synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate involves the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of N-Boc-6-amino-1-hexanol[2]
-
Reactants:
-
6-amino-1-hexanol (50 g, 0.43 mole)
-
Di-tert-butyl dicarbonate (93.1 g, 0.43 mole; 98 mL)
-
Methylene chloride (350 mL)
-
-
Procedure:
-
A solution of 6-amino-1-hexanol in methylene chloride is prepared in a suitable reaction vessel.
-
The solution is chilled in an ice bath to 5 °C.
-
Di-tert-butyl dicarbonate is added to the chilled solution over a period of 5 minutes.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature overnight to allow the reaction to proceed to completion.
-
After the reaction is complete, the solvent (methylene chloride) is removed under reduced pressure (in vacuo).
-
The resulting crude product is a pale solid.
-
-
Yield: The crude yield of the title compound is approximately 92.5 g.[2]
Caption: Workflow for the synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate.
Applications in Drug Development and Research
The bifunctional nature of tert-Butyl N-(6-hydroxyhexyl)carbamate makes it a versatile tool in the synthesis of complex molecules for pharmaceutical and research applications.
-
Bifunctional Linker: The molecule's core utility is as a linker.[1] The hydroxyl group can undergo various reactions (e.g., esterification, etherification, or conversion to a leaving group like iodide) while the amine remains protected. Subsequently, the Boc group can be removed to expose the primary amine for further conjugation (e.g., amidation). This orthogonal reactivity is fundamental to multi-step synthesis.
-
Synthesis of Bioactive Molecules: It serves as a starting material or intermediate for a range of bioactive compounds. For instance, it is used to synthesize Hsp90 fluorescent probes, which are essential tools for studying the Hsp90 chaperone protein, a key target in cancer therapy.[1] It is also a reactant in the synthesis of analogs of 1-Guanidino-7-aminoheptane (GC7), which are investigated as potent inhibitors of deoxyhypusine synthase.[1]
-
Framework for Drug Candidates: The compound provides a scaffold for building more complex drug candidates. For example, a derivative, tert-butyl (6-aminohexyl)carbamate, is reacted with isocyanates to form 1,3-disubstituted ureas.[7] These urea-containing molecules are potent inhibitors of enzymes like human soluble epoxide hydrolase (sEH), which are targets for developing alternatives to opioid analgesics.[7]
Caption: Functional role illustrating the molecule's key reactive sites.
Spectral and Analytical Data
Comprehensive analytical data is available to confirm the structure and purity of tert-Butyl N-(6-hydroxyhexyl)carbamate.
| Data Type | Availability / Source | Reference |
| ¹³C NMR Spectra | Available from SpectraBase (John Wiley & Sons, Inc.) | [3][8] |
| Mass Spectrometry (GC-MS) | Available from PubChem | [3] |
Safety and Handling
While not classified as hazardous by all reports, appropriate safety precautions should be taken when handling tert-Butyl N-(6-hydroxyhexyl)carbamate.[3]
-
GHS Hazard Statements: According to aggregated data, some notifications include the following warnings:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][9]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[6][9]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is typically not required.[6]
-
-
Handling and Storage:
References
- 1. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE | 75937-12-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. 6-(Boc-amino)-1-hexanol = 98.0 GC 75937-12-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. angenechemical.com [angenechemical.com]
- 10. leap.epa.ie [leap.epa.ie]
